molecular formula C17H16N2O6S B6412959 5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261916-63-5

5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6412959
CAS No.: 1261916-63-5
M. Wt: 376.4 g/mol
InChI Key: XFGNUHAEATWFSO-UHFFFAOYSA-N
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Description

5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl-derived compound featuring a nitro (-NO₂) group at the 5-position, a pyrrolidinylsulfonyl (-SO₂-pyrrolidine) moiety at the 4’-position, and a carboxylic acid (-COOH) at the 3-position.

Properties

IUPAC Name

3-nitro-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c20-17(21)14-9-13(10-15(11-14)19(22)23)12-3-5-16(6-4-12)26(24,25)18-7-1-2-8-18/h3-6,9-11H,1-2,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGNUHAEATWFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692366
Record name 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-63-5
Record name 5-Nitro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the nitration of a biphenyl precursor, followed by the introduction of the pyrrolidinylsulfonyl group and the carboxylation of the resulting intermediate. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. The final product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, amino-substituted compounds, and other functionalized biphenyls. These products can be further utilized in different applications, including pharmaceuticals and materials science .

Scientific Research Applications

Structural Features

The compound features:

  • A biphenyl core which provides a stable framework for further functionalization.
  • A nitro group that can be reduced to form reactive intermediates.
  • A pyrrolidinylsulfonyl group , which enhances biological activity and binding affinity to proteins.
  • A carboxylic acid group , contributing to its solubility and reactivity.

Synthetic Route Overview

StepReaction TypeKey Reagents
NitrationElectrophilic substitutionNitric acid, sulfuric acid
SulfonylationNucleophilic substitutionPyrrolidine, sulfonyl chloride
CarboxylationNucleophilic substitutionCarbon dioxide, strong base

Chemistry

In synthetic chemistry, 5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in developing new materials.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Similar compounds have shown significant effectiveness against various bacterial strains. For example, derivatives with pyrrolidinyl groups demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus.
  • Anticancer Activity : In vitro studies have indicated activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The compound may induce apoptosis and cause cell cycle arrest.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in various diseases. The interaction of its nitro group with cellular components could lead to novel drug development pathways.

Case Studies

Several case studies highlight the biological effects of compounds related to this compound:

  • Study on Pyrrole Derivatives : A series of pyrrole-based compounds were synthesized and tested for antibacterial activity, showing promising results against drug-resistant strains.
  • Anticancer Evaluation : A computational study assessed various aminophosphonates based on similar structures, revealing potent anticancer activity in multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 5-Nitro-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinylsulfonyl group may enhance the compound’s binding affinity to certain proteins, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with Eltrombopag Olamine (CAS-496775-62-3), a structurally related biphenyl carboxylic acid derivative approved for thrombocytopenia treatment .

Feature 5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic Acid Eltrombopag Olamine
Core Structure Biphenyl with -COOH at 3-position Biphenyl with -COOH at 3-position
Substituents -NO₂ (5-position), -SO₂-pyrrolidine (4’-position) Hydrazino-pyrazolylidene (3’-position), -OH (2’-position)
Molecular Weight ~388 g/mol (estimated) 564.60 g/mol
Therapeutic Use Undocumented (hypothesized: hematology, inflammation) Chemotherapy-induced thrombocytopenia, immune thrombocytopenic purpura
Solubility Profile Likely moderate (polar -SO₂ and -COOH groups) Enhanced by 2-aminoethanol counterion

Functional Group Impact

  • Sulfonamide (-SO₂-pyrrolidine): This group improves metabolic stability and may modulate target selectivity, contrasting with Eltrombopag’s hydrazino-pyrazolylidene moiety, which facilitates thrombopoietin receptor binding via hydrogen bonding .
  • Counterion Differences: Eltrombopag’s 2-aminoethanol counterion enhances solubility and bioavailability, a feature absent in the user’s compound, which may require formulation optimization for clinical use.

Research Findings and Hypotheses

Pharmacological Potential

While Eltrombopag’s efficacy is well-documented, the nitro and sulfonamide groups in the user’s compound suggest divergent biological activities. Computational modeling predicts stronger interactions with sulfotransferases or kinases due to the sulfonamide’s electronegativity .

Biological Activity

5-Nitro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. The compound features a biphenyl structure with a nitro group and a pyrrolidinylsulfonyl moiety, which contribute to its unique reactivity and interaction with biological systems. This article explores the compound's synthesis, biological mechanisms, and its therapeutic potential based on recent research findings.

The chemical formula of this compound is C17H16N2O6SC_{17}H_{16}N_{2}O_{6}S . The synthesis typically involves multiple steps:

  • Nitration : Introduction of the nitro group to a biphenyl precursor.
  • Sulfonylation : Addition of the pyrrolidinylsulfonyl group.
  • Carboxylation : Incorporation of the carboxylic acid functional group.

These reactions often utilize strong acids and organic solvents under controlled conditions to optimize yield and purity .

The biological activity of this compound is attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, influencing signaling pathways and cellular processes . The sulfonyl group enhances binding affinity to specific proteins, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolidinyl groups have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated activity against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines . The compound's mechanism may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways.

Case Studies

Several case studies highlight the biological effects of similar compounds:

  • Study on Pyrrole Derivatives : A series of pyrrole-based compounds were synthesized and tested for antibacterial activity, showing promising results against drug-resistant strains .
  • Anticancer Evaluation : A computational study assessed various aminophosphonates based on similar structures, revealing potent anticancer activity in multiple cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound compared to other related compounds, a comparative analysis is presented below:

Compound NameStructure FeaturesBiological ActivityMIC/IC50 Values
This compoundNitro, PyrrolidinylsulfonylAntibacterial, Anticancer3.12 μg/mL (antibacterial)
3-Nitro-pyridine derivativesNitro groupAntimicrobial2 μg/mL (various strains)
Pyrrole benzamide derivativesBenzamide structureAntibacterial3.125 μg/mL (Staphylococcus aureus)

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